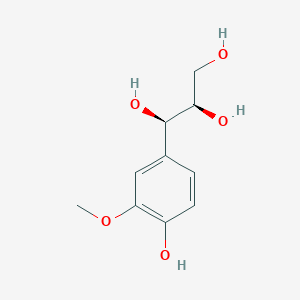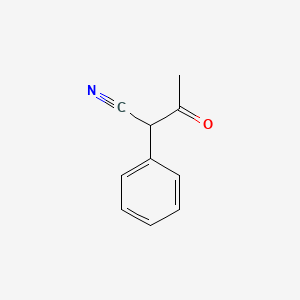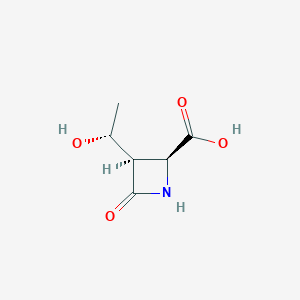
苏铁脂酰甘油
描述
“threo-Guaiacylglycerol” is a natural organic compound . It is a solid substance that appears as a white or similar to white crystalline body . It is derived from the barks of Eucommia ulmoides Oliver .
Synthesis Analysis
The synthesis of “threo-Guaiacylglycerol” involves an Evans/Seebach auxiliary-controlled and syn-selective aldol process . The threo and erythro forms of guaiacylglycerol-7’-O-methyl 8’-vanillic acid ethers, threo and erythro guaiacylglycerol 8’-vanillin ethers, and threo guaiacylglycerol 8’- (4-hydroxymethyl-2-methoxyphenyl) ether have been isolated from fruits of Boreava orientalis .
Molecular Structure Analysis
The molecular structure of “threo-Guaiacylglycerol” was determined based on UV, MS, ¹H- and ¹³C-NMR spectral data, including two-dimensional shift correlation .
Physical And Chemical Properties Analysis
“threo-Guaiacylglycerol” has the molecular formula C10H14O5 . It is a solid substance that appears as a white or similar to white crystalline body .
科学研究应用
Lignin Research
“Threo-Guaiacylglycerol” is a key compound in lignin research . Lignin is a natural product found in plant cell walls, and research has historically focused on lignin degradation techniques in the hope of converting lignin into useful aromatic carbon feedstocks . “Threo-Guaiacylglycerol” plays a crucial role in these studies .
Mass Spectrometry
The compound is used in mass spectrometry to differentiate diastereomer pairs in the β-O-4 dimer series . Each diastereomer pair in the nine-dimer series was separated by HPLC and interrogated by tandem mass spectrometry .
Chromatographic Behavior Study
“Threo-Guaiacylglycerol” is used in the study of chromatographic behavior . A temperature programming experiment using water/acetonitrile isocratic elution showed that the chromatographic retention mechanism of these diastereomers was hydrophobically driven .
Pro-Angiogenic Activity
This compound exhibits different degrees of pro-angiogenic activity depending on the diastereomer . The G- (β-O-4′)-G dimer was reported to have a pro-angiogenic activity with one diastereomer of the pair showing enhanced pro-angiogenic activity .
Biosynthesis of Neolignans
“Threo-Guaiacylglycerol” is involved in the biosynthesis of 8-O-4′ neolignans in Eucommia ulmoides . The occurrence of diastereoselective formation of erythro-GGSE by cross coupling of coniferyl and sinapyl alcohols is suggested .
Traditional Medicine
Although not directly mentioned in the search results, compounds similar to “Threo-Guaiacylglycerol” are found in traditional medicine . For example, the fruits of Boreava orientalis, which contain related compounds, are used for the treatment of coughs and skin diseases .
作用机制
Target of Action
Threo-Guaiacylglycerol, a natural organic compound, is formed by the combination of proline and the phenolic compound Guaiacyl . It has been found to exhibit potent anti-inflammatory effects against NO, TNF-α, and IL-6 . These are key mediators in the inflammatory response, making them primary targets of Threo-Guaiacylglycerol.
Mode of Action
Threo-Guaiacylglycerol interacts with its targets (NO, TNF-α, and IL-6) to exert its anti-inflammatory effects . Specifically, it has been shown to significantly inhibit COX-2 expression at 50 μM . COX-2 is an inducible isoform of cyclooxygenase, which plays a crucial role in inflammation. By inhibiting COX-2, Threo-Guaiacylglycerol can help alleviate inflammatory destruction.
Biochemical Pathways
The anti-inflammatory activity of Threo-Guaiacylglycerol is suggested to occur in part via the inhibition of the expression of pro-inflammatory cytokines . This includes the inhibition of TNF-α, IL-6, and NO production. TNF-α stimulates macrophages to release various molecular mediators such as IL-6, which further involves in multi-biological activities like inflammation .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Threo-Guaiacylglycerol is currently limited. It is known that threo-guaiacylglycerol is a solid substance that appears as a white or similar to white crystal at room temperature and has a certain solubility .
Result of Action
The result of Threo-Guaiacylglycerol’s action is the reduction of inflammation. By inhibiting the production of pro-inflammatory mediators and cytokines, Threo-Guaiacylglycerol can help alleviate the symptoms of inflammation .
Action Environment
The action of Threo-Guaiacylglycerol can be influenced by various environmental factors. For instance, the synthesis of Threo-Guaiacylglycerol requires appropriate temperature and pH conditions .
属性
IUPAC Name |
(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKFUSLVUZISST-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453870 | |
| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
threo-Guaiacylglycerol | |
CAS RN |
84799-27-9 | |
| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is threo-guaiacylglycerol and where is it found?
A1: Threo-guaiacylglycerol is a natural phenolic compound belonging to the lignan family. It is often found as a constituent in various plants, including Dracocephalum forrestii [], Catunaregam spinosa [], Ailanthus altissima [], and many others. These plants are often studied for their potential medicinal properties.
Q2: What is the difference between erythro-guaiacylglycerol and threo-guaiacylglycerol?
A2: Both erythro- and threo-guaiacylglycerol are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This difference arises from the chirality at the glycerol moiety. Notably, research on Fusarium solani metabolism of a related compound suggests distinct stereoselectivity in the formation of erythro (aS, βR) and threo (aS, βS) isomers during enzymatic reduction [].
Q3: Has threo-guaiacylglycerol been found to exist as a glycoside?
A3: Yes, threo-guaiacylglycerol has been found in various plants in its glycosylated form. For example, threo-guaiacylglycerol 3-O-[6-O-(E)-p-coumaroyl]-β-D-glucopyranoside and threo-guaiacylglycerol 3-O-[6-O-(Z)-p-coumaroyl]-β-D-glucoside were isolated from Dracocephalum forrestii [].
Q4: What is the role of threo-guaiacylglycerol in plant lignification?
A4: While threo-guaiacylglycerol itself is not a direct lignin monomer, research suggests its involvement in lignification. Studies on Zinnia elegans tracheary element differentiation revealed that threo-guaiacylglycerol-β-coniferyl ether, a dilignol derived from coniferyl alcohol, was present in the culture medium during lignification []. Further experiments indicated that this dilignol, along with others, could be incorporated into the lignin polymer, especially when monolignol biosynthesis was inhibited.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1142370.png)
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B1142373.png)

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)




